Tetra-n-butyl orthotitanate tetramer

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Tetra-n-butyl orthotitanate tetramer, with the molecular formula and a molecular weight of approximately 970.6 g/mol, is a complex organometallic compound. It is recognized for its role as a titanium precursor in various chemical processes, particularly in the synthesis of titanium dioxide nanomaterials. This compound appears as a clear liquid, ranging in color from colorless to yellow, and exhibits a density of 1.10 g/cm³. Its refractive index is between 1.5200 and 1.5250, and it has a flash point of 50 °C, indicating flammability under certain conditions .

This reaction is crucial in the production of titanium dioxide nanoparticles, which are utilized in various applications such as pigments and photocatalysts. Additionally, tetra-n-butyl orthotitanate tetramer can react with alcohols to form esters or with acids to form titanium complexes, expanding its utility in organic synthesis and material science .

Tetra-n-butyl orthotitanate tetramer can be synthesized through several methods:

- Direct Reaction: Reacting titanium(IV) chloride with n-butanol under controlled conditions leads to the formation of tetra-n-butyl orthotitanate tetramer.

- Sol-Gel Process: This method involves the hydrolysis of tetra-n-butyl orthotitanate followed by condensation reactions to form a gel that can be dried and calcined to yield the desired product.

- Reflux Method: A reflux system can be employed where n-butanol is heated with titanium alkoxide precursors to promote the formation of the tetrameric structure.

These synthesis methods allow for control over the purity and properties of the final product, which is essential for its applications .

Tetra-n-butyl orthotitanate tetramer has diverse applications across various fields:

- Nanomaterials Synthesis: It serves as a precursor for producing titanium dioxide nanoparticles used in photocatalysis, pigments, and sunscreens.

- Coatings: Utilized in creating protective coatings due to its ability to form stable titanium dioxide films.

- Catalysis: Acts as a catalyst or catalyst precursor in organic synthesis reactions.

- Biomedical

Interaction studies focusing on tetra-n-butyl orthotitanate tetramer reveal its reactivity with various solvents and substrates. The compound readily interacts with water, leading to hydrolysis and forming titanium dioxide. Additionally, studies indicate that it can interact with other metal oxides when used as a precursor in mixed metal oxide systems, enhancing catalytic properties or altering electronic characteristics.

Research into its interactions with biological molecules is ongoing, particularly concerning its potential biocompatibility and toxicity profiles when applied in medical contexts .

Tetra-n-butyl orthotitanate tetramer shares similarities with several other organometallic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Tetraethyl orthotitanate | 208.25 | Used similarly for TiO2 synthesis; more volatile | |

| Titanium(IV) isopropoxide | 284.33 | Commonly used in sol-gel processes; less steric hindrance | |

| Tetrakis(dimethylamino)titanium | 232.24 | Used in chemical vapor deposition; different functional groups |

Uniqueness

Tetra-n-butyl orthotitanate tetramer is unique due to its larger alkyl groups compared to similar compounds like tetraethyl orthotitanate. This results in different solubility properties and reactivity patterns, making it particularly suitable for specific applications such as nanomaterial synthesis where larger organic groups enhance stability during processing .

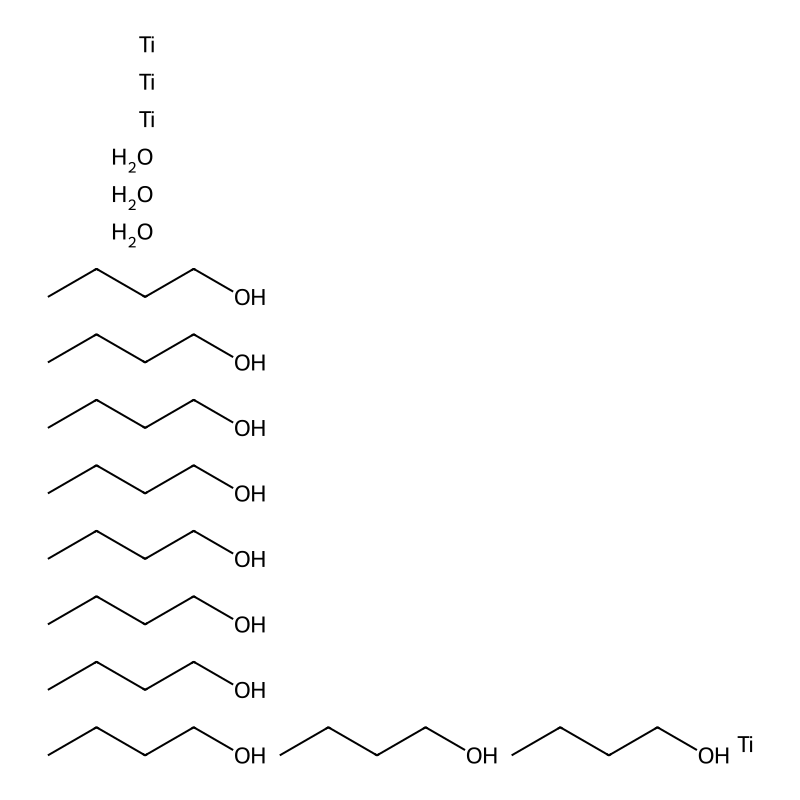

Tetra-n-butyl orthotitanate tetramer exists as a complex oligomeric titanium alkoxide compound with distinct molecular formulations reported in the literature. The compound is characterized by the molecular formula C₄₀H₉₀O₁₃Ti₄, representing a tetrameric structure containing four titanium atoms interconnected through oxygen bridges [1] [2] [3]. The molecular weight of this tetrameric species is consistently reported as 970.6 grams per mole across multiple sources [2] [3].

Alternative formulations have been documented, including C₄₀H₁₀₆O₁₃Ti₄ with a molecular weight of 986.7 grams per mole, which appears to represent a hydrated form of the tetramer [1]. The precise molecular composition varies depending on the degree of hydration and the specific synthetic conditions employed during preparation. The Chemical Abstracts Service registry numbers associated with tetra-n-butyl orthotitanate tetramer include 70799-68-7 and 7393-48-8, reflecting different structural configurations of the same basic tetrameric framework [4] [3].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₀H₉₀O₁₃Ti₄ | [2] [3] |

| Molecular Weight | 970.6 g/mol | [2] [3] |

| Alternative Formula | C₄₀H₁₀₆O₁₃Ti₄ | [1] |

| Alternative Molecular Weight | 986.7 g/mol | [1] |

| CAS Registry Numbers | 70799-68-7, 7393-48-8 | [4] [3] |

Structural Elucidation of the Tetrameric Configuration

The tetrameric configuration of tetra-n-butyl orthotitanate represents a sophisticated molecular architecture wherein four titanium centers are interconnected through bridging oxygen atoms and alkoxide ligands [5] [6]. The basic structural unit consists of titanium atoms arranged in a tetranuclear core with bridging oxygen species facilitating the oligomeric assembly [5]. This tetrameric arrangement arises from the inherent tendency of titanium alkoxides to undergo aggregation through coordination expansion, where bridging alkoxide ligands connect individual titanium centers [7].

The structural framework is characterized by the presence of both terminal and bridging butoxide groups, with the titanium atoms typically exhibiting octahedral coordination geometry [6]. The tetrameric structure can be understood as a molecular cluster where titanium polyhedra are condensed through shared oxygen vertices, creating a three-dimensional network of titanium-oxygen bonds [6]. The degree of condensation in such tetrameric species typically ranges from 0.25 to 0.40, indicating the ratio of bridging oxygen atoms to titanium centers [8].

Molecular recognition and reorganization processes play crucial roles in maintaining the tetrameric structure, with selective substitution of bridging alkoxide groups occurring without disruption of the basic framework [5]. The conservation of the tetrameric motif even under hydrolytic conditions demonstrates the inherent stability of this particular oligomeric configuration [9]. X-ray crystallographic studies have revealed that tetrameric titanium alkoxide clusters can exhibit various connectivity patterns, including linear arrangements and cyclic configurations depending on the specific ligand environment [6].

Crystallographic Analysis

Crystallographic investigations of tetra-n-butyl orthotitanate tetramer have provided detailed insights into the three-dimensional arrangement of atoms within the molecular framework [10] [11]. Single-crystal X-ray diffraction studies represent the primary method for determining the precise atomic coordinates and bond parameters of this tetrameric species [11]. The crystallographic analysis reveals that the tetrameric structure crystallizes in specific space groups that accommodate the complex three-dimensional arrangement of the four titanium centers and their associated ligands [12].

The titanium atoms within the tetrameric framework typically exhibit distorted octahedral coordination environments, with titanium-oxygen bond distances varying depending on whether the oxygen atoms are terminal or bridging [12] [6]. Crystallographic data indicates that bridging titanium-oxygen bonds are generally longer than terminal bonds, reflecting the different bonding modes and electronic environments [12]. The average titanium-oxygen bond distances in tetrameric titanium alkoxide clusters range from 1.85 to 2.10 Angstroms, with bridging bonds showing characteristic elongation [6] [8].

The crystallographic unit cell parameters and symmetry elements provide information about the molecular packing and intermolecular interactions within the crystal lattice [10]. The tetrameric clusters typically pack in an ordered fashion within the crystal structure, with weak intermolecular forces governing the overall crystal stability [11]. Disorder effects, particularly at peripheral carbon atoms of the butoxide groups, are commonly observed in crystallographic refinements of these complex molecular structures [13].

| Crystallographic Parameter | Typical Range | Observation |

|---|---|---|

| Ti-O (terminal) bond length | 1.85-1.95 Å | [6] [8] |

| Ti-O (bridging) bond length | 1.95-2.10 Å | [6] [8] |

| Ti-Ti distances | 3.10-3.30 Å | [12] |

| Coordination number (Ti) | 6 (octahedral) | [6] |

Comparative Analysis with Other Oligomeric Titanium Alkoxides

The tetrameric form of tetra-n-butyl orthotitanate represents one member of a series of oligomeric titanium alkoxides that includes monomeric, dimeric, trimeric, and higher-order structures [7] [14]. Comparative analysis reveals that titanium alkoxides demonstrate a strong propensity for oligomerization, with the degree of aggregation influenced by factors such as steric bulk of the alkoxide ligands, solvent polarity, and temperature [7] [15].

Monomeric titanium alkoxides typically exist only under specific conditions, such as high dilution or the presence of strongly coordinating solvents that prevent intermolecular association [15]. Dimeric titanium alkoxides are characterized by bridging alkoxide ligands connecting two titanium centers, while trimeric species often adopt triangular arrangements with central bridging oxygen atoms [6]. The tetrameric configuration represents a particularly stable oligomeric form that balances the tendency for aggregation with steric constraints imposed by the butoxide ligands [7].

Higher-order oligomers, including hexameric and octameric species, have been reported for titanium alkoxides under specific synthetic conditions [7] [6]. These larger clusters often incorporate additional bridging elements such as oxo or hydroxo groups, leading to more complex structural architectures [6]. The stability and prevalence of different oligomeric forms are governed by thermodynamic factors, with the tetrameric configuration representing an optimal balance between intermolecular attractions and steric repulsions [9].

Spectroscopic evidence supports the coexistence of multiple oligomeric forms in solution, with equilibrium distributions dependent on concentration and temperature [15]. The vibrational spectra of different oligomeric titanium alkoxides show characteristic differences in the titanium-oxygen stretching regions, providing diagnostic fingerprints for structural identification [15] [16].

Spectroscopic Characterization

X-ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy provides detailed information about the electronic environment and oxidation states of elements within tetra-n-butyl orthotitanate tetramer [17] [18] [19]. The technique involves bombardment of the sample with X-rays, leading to photoelectron emission from core orbitals, with the kinetic energies of ejected electrons providing characteristic binding energy signatures for different elements and their chemical environments [20].

The titanium 2p region in X-ray photoelectron spectra of tetra-n-butyl orthotitanate tetramer typically exhibits characteristic peaks corresponding to titanium in the +4 oxidation state [21]. The binding energies of titanium 2p₃/₂ and 2p₁/₂ electrons provide information about the coordination environment and ligand field effects around the titanium centers [19]. Chemical shifts in the titanium binding energies can indicate variations in the local electronic environment between different titanium sites within the tetrameric structure [18].

The oxygen 1s region reveals multiple components corresponding to different types of oxygen environments within the molecule, including terminal butoxide oxygens, bridging alkoxide oxygens, and any oxo or hydroxo groups present in the structure [19]. The carbon 1s region provides information about the alkyl chains of the butoxide ligands, with characteristic binding energies for carbon atoms in different chemical environments [20]. X-ray photoelectron spectroscopy analysis requires careful consideration of sample preparation conditions, as the technique is highly surface-sensitive and charging effects can influence the observed binding energies [17] [18].

Nuclear Magnetic Resonance (NMR)

Nuclear magnetic resonance spectroscopy serves as a powerful tool for characterizing the solution-state structure and dynamics of tetra-n-butyl orthotitanate tetramer [22] [23]. Proton nuclear magnetic resonance spectra provide detailed information about the butoxide ligand environments, with characteristic chemical shifts and coupling patterns revealing the molecular structure [23] [22].

The ¹H nuclear magnetic resonance spectrum of tetra-n-butyl orthotitanate tetramer typically shows multiple sets of signals corresponding to the butoxide chains, with chemical shifts influenced by the proximity to the titanium centers and the nature of the bonding modes [23]. Terminal and bridging butoxide groups often exhibit different chemical shifts due to variations in their electronic environments [22]. The integration ratios of different proton signals provide quantitative information about the molecular composition and stoichiometry [23].

¹³C nuclear magnetic resonance spectroscopy offers complementary structural information, with carbon chemical shifts providing insights into the electronic environment of the butoxide ligands [22]. The ¹³C spectra can reveal the presence of different conformational environments and dynamic exchange processes occurring in solution [22]. Multinuclear nuclear magnetic resonance techniques, including ⁴⁹Ti nuclear magnetic resonance when feasible, can provide direct information about the titanium coordination environments, although the quadrupolar nature of the ⁴⁹Ti nucleus often leads to broad, difficult-to-observe signals [22].

Temperature-dependent nuclear magnetic resonance studies can reveal dynamic processes such as ligand exchange and conformational interconversion occurring within the tetrameric structure [22]. The coalescence of signals at elevated temperatures often indicates the presence of exchange processes on the nuclear magnetic resonance timescale [15].

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide characteristic fingerprints for the molecular structure and bonding in tetra-n-butyl orthotitanate tetramer [15] [16]. The vibrational spectra reveal information about the titanium-oxygen bonding modes, alkoxide ligand conformations, and intermolecular interactions within the tetrameric framework [15].

The infrared spectrum of tetra-n-butyl orthotitanate tetramer exhibits characteristic absorption bands in several regions of interest [15]. The titanium-oxygen stretching vibrations typically appear in the region between 400 and 1000 wavenumbers, with different frequencies corresponding to terminal and bridging bonding modes [15] [16]. The antisymmetrically coupled ligand modes give rise to strong bands in the infrared spectrum at lower wavenumbers than the corresponding Raman bands [15].

Raman spectroscopy provides complementary vibrational information, with symmetrically coupled ligand modes giving rise to intense, strongly polarized bands [15]. The Raman spectrum is particularly sensitive to the symmetric stretching modes of the titanium-oxygen bonds and can distinguish between monomeric and associated species [15]. Molecular association of the tetrameric species produces characteristic shifts and splittings in the vibrational bands, providing diagnostic information about the degree of aggregation [15].

The carbon-hydrogen stretching and bending modes of the butoxide ligands appear in the higher frequency regions of both infrared and Raman spectra, providing information about the conformational states of the alkyl chains [15]. The coupling between ligand vibrational modes and titanium-oxygen stretching modes results in complex vibrational patterns that are characteristic of the tetrameric structure [15] [16].

Mass Spectrometry

Mass spectrometry, particularly electrospray ionization mass spectrometry, provides valuable information about the molecular composition and fragmentation patterns of tetra-n-butyl orthotitanate tetramer [24] [25]. The technique allows for the direct determination of molecular weights and can reveal the presence of different oligomeric species in solution [24].

Electrospray ionization mass spectrometry has been successfully applied to characterize titanium oxide molecular clusters prepared from titanium alkoxide precursors [24]. The mass spectra provide molecular ion peaks corresponding to the intact tetrameric species, along with fragment ions that result from the loss of butoxide groups or other structural units [24] [25]. The fragmentation patterns observed in mass spectrometry can provide insights into the bonding hierarchy and structural stability of different parts of the molecule [25].

The fingerprint of cluster fragmentation in titanium alkoxide systems suggests the formation of titanium-oxygen core fragments that represent commonly observed structural constructs [24]. These fragmentation steps provide insights into the hydrolytic conversion processes and the stability of different structural motifs within the tetrameric framework [24]. Time-of-flight mass spectrometry enables high-resolution mass determination, allowing for the precise identification of molecular compositions and isotope patterns [24].

Collision-induced dissociation experiments can provide additional structural information by promoting controlled fragmentation of the molecular ions [25]. The resulting fragmentation pathways reveal information about the weakest bonds within the structure and the preferred dissociation channels [25]. Mass spectrometry analysis of tetra-n-butyl orthotitanate tetramer requires careful attention to ionization conditions, as the molecular clusters can undergo structural rearrangements or decomposition during the ionization process [24].

Electronic Structure Analysis

The electronic structure of tetra-n-butyl orthotitanate tetramer is characterized by the complex interplay between titanium d-orbitals and oxygen p-orbitals, resulting in a multi-center bonding network that stabilizes the tetrameric configuration [26] [27]. Theoretical studies using density functional theory have provided insights into the electronic properties and bonding characteristics of titanium alkoxide clusters [28] [29].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels in titanium oxide clusters are influenced by the coordination environment and the degree of oligomerization [26] [27]. Small titanium oxide clusters typically exhibit highest occupied molecular orbital to lowest unoccupied molecular orbital gaps of approximately 2 electron volts, which is significantly smaller than the band gap of bulk titanium dioxide [27]. This reduction in the energy gap is attributed to the lower coordination numbers of titanium atoms in molecular clusters compared to the bulk material [27].

The electronic structure calculations reveal that the highest occupied molecular orbitals are primarily localized on oxygen atoms with significant p-orbital character, while the lowest unoccupied molecular orbitals are dominated by titanium d-orbital contributions [29]. The electron density distribution within the tetrameric framework shows significant delocalization across the titanium-oxygen bridging network, contributing to the overall stability of the cluster [29].

Photoelectron spectroscopy studies of titanium oxide clusters have provided experimental validation of theoretical electronic structure predictions [26]. The observed electronic states and their energies are consistent with computational models that account for the specific bonding arrangements and coordination geometries present in the tetrameric structure [26]. The electronic structure analysis also reveals the presence of multiple low-lying excited states, which are important for understanding the photochemical and catalytic properties of these molecular systems [26].

| Electronic Property | Value | Method |

|---|---|---|

| HOMO-LUMO Gap | ~2.0 eV | Photoelectron spectroscopy [26] [27] |

| Electron Affinity | 2.1-3.3 eV | Experimental measurement [26] |

| Ionization Potential | Variable | Computational [27] |

Molecular Orbital Theory Applied to Tetra-n-butyl Orthotitanate Tetramer

Molecular orbital theory provides a comprehensive framework for understanding the bonding and electronic properties of tetra-n-butyl orthotitanate tetramer [30] [29]. The application of molecular orbital concepts to this complex tetrameric system reveals the formation of delocalized molecular orbitals that span multiple titanium and oxygen centers [29].

The molecular orbitals in tetra-n-butyl orthotitanate tetramer are formed through the linear combination of atomic orbitals from the constituent titanium and oxygen atoms [29]. The titanium 3d orbitals play a central role in the bonding scheme, participating in both sigma and pi-type interactions with oxygen 2p orbitals [29]. The formation of bridging titanium-oxygen bonds involves the overlap of titanium d-orbitals with oxygen p-orbitals in three-center bonding arrangements [31].

The molecular orbital analysis reveals that the bonding orbitals are primarily localized on the titanium-oxygen framework, while the antibonding orbitals exhibit significant metal character [29]. The energy ordering of molecular orbitals reflects the strength of different bonding interactions, with the most stable orbitals corresponding to strong sigma bonds between titanium and oxygen [29]. The presence of multiple titanium centers in the tetrameric structure leads to the formation of molecular orbital manifolds with closely spaced energy levels [30].

Density functional theory calculations have been employed to determine the molecular orbital energies and wave functions for titanium alkoxide systems [28] [29]. These computational studies reveal that charge transfer processes from ligands to titanium centers can significantly influence the molecular orbital energies and the overall electronic structure [29]. The molecular orbital coefficients indicate the relative contributions of different atomic orbitals to the overall bonding scheme [29].

Tetra-n-butyl orthotitanate tetramer exists as a clear liquid at room temperature, exhibiting a colorless to pale yellow appearance [1] . The compound maintains its liquid state under standard conditions and possesses a characteristic very pale yellow coloration that distinguishes it from its monomeric counterpart [3]. Unlike the monomer form, which appears as a water-white to pale-yellow liquid, the tetramer demonstrates a more uniform clear liquid appearance with minimal color variation [1].

The physical state remains consistently liquid across typical storage and handling temperatures, with the compound maintaining its clarity and homogeneity when properly stored under appropriate conditions [3]. The liquid form facilitates easy handling and processing in various industrial applications, making it particularly suitable for sol-gel processes and catalytic applications where uniform distribution is essential .

Thermodynamic Properties

Melting and Boiling Points

The thermodynamic properties of tetra-n-butyl orthotitanate tetramer show distinct characteristics compared to its monomeric form. While specific melting and boiling points for the tetramer are not extensively documented in the available literature, the compound's thermal behavior can be inferred from its structural properties and comparison with related titanium alkoxides [4] [5].

The tetramer's enhanced molecular structure, with four titanium atoms interconnected through oxygen bridges, contributes to different thermal characteristics compared to the monomer. The monomeric tetrabutyl orthotitanate exhibits a melting point ranging from -40°C to -55°C and boiling points of 206°C at 10 mmHg or 310-314°C at atmospheric pressure [6] [7] [8]. However, the tetrameric structure likely exhibits modified thermal properties due to its increased molecular complexity and bridging oxygen atoms .

Heat Capacity and Thermochemical Data

Specific heat capacity data for tetra-n-butyl orthotitanate tetramer is limited in the available literature. However, thermochemical properties can be estimated based on the compound's molecular structure and comparison with similar titanium alkoxide compounds. The tetramer's complex structure, containing four titanium atoms and multiple bridging oxygen atoms, contributes to its distinctive thermochemical behavior [10].

Research on related titanium alkoxides indicates that heat capacity values are influenced by the degree of polymerization and the presence of bridging structures. The tetrameric form's enhanced structural complexity suggests higher heat capacity values compared to monomeric forms due to additional vibrational modes associated with the bridging oxygen atoms and the overall molecular framework [11] [10].

Density and Specific Gravity

Tetra-n-butyl orthotitanate tetramer exhibits a density of 1.10 g/cm³ at 20°C, with a corresponding specific gravity of 1.10 (20/20°C) [1] [3]. This represents a significant increase compared to the monomeric form, which typically shows densities ranging from 0.99 to 1.00 g/cm³ at 20°C [6] [7] [12].

The increased density of the tetramer reflects its polymeric structure and the presence of four titanium atoms within a single molecular unit. This higher density is consistent with the compound's enhanced molecular weight of approximately 970.62 g/mol compared to the monomer's 340.32 g/mol [1] . The density value remains relatively stable under normal storage conditions and represents an important parameter for process calculations and material handling considerations [3].

| Property | Monomer (TNBT) | Tetramer |

|---|---|---|

| Density (g/cm³ at 20°C) | 0.99-1.00 [6] [7] | 1.10 [1] |

| Specific Gravity (20/20°C) | 0.998 [6] | 1.10 [1] [3] |

| Molecular Weight (g/mol) | 340.32 [6] [7] | 970.60-970.62 [1] |

Vapor Pressure Characteristics

Specific vapor pressure data for tetra-n-butyl orthotitanate tetramer is not extensively documented in the available literature. However, the compound's vapor pressure characteristics can be inferred from its structural properties and comparison with the monomeric form. The monomeric tetrabutyl orthotitanate exhibits a vapor pressure of 5.6 hPa at 20°C [6] [7].

The tetrameric structure, with its increased molecular weight and complex bridging network, would be expected to exhibit significantly lower vapor pressure compared to the monomer. This reduced volatility is consistent with the compound's polymeric nature and the presence of multiple titanium-oxygen bridges that restrict molecular mobility .

The lower vapor pressure characteristics of the tetramer make it particularly suitable for applications requiring reduced volatility and enhanced stability during processing. This property is advantageous in sol-gel processes and catalytic applications where controlled hydrolysis rates are desired .

Solubility Parameters

Solubility in Organic Solvents

Tetra-n-butyl orthotitanate tetramer demonstrates excellent solubility in most organic solvents, maintaining the characteristic solubility profile of titanium alkoxides [14] [15] [16]. The compound exhibits miscibility with a wide range of organic solvents including butanol, n-hexane, and various aromatic and aliphatic hydrocarbons [16].

The tetramer's solubility characteristics are particularly notable in nonpolar and moderately polar organic solvents. The compound shows good compatibility with solvents commonly used in sol-gel processes and catalytic applications, facilitating its incorporation into various formulations [14] [15]. However, like its monomeric counterpart, the tetramer exhibits limited compatibility with ketones, which can interfere with the compound's stability and performance [17].

The enhanced solubility in organic media makes the tetramer particularly valuable for applications requiring homogeneous distribution in organic matrices, such as polymer synthesis and surface modification processes [15] [16].

Interaction with Aqueous Systems

Tetra-n-butyl orthotitanate tetramer exhibits rapid hydrolysis when exposed to water, similar to other titanium alkoxides [14] [16]. The compound decomposes readily in aqueous systems, undergoing hydrolysis to form titanium dioxide and butanol according to the general reaction pathway characteristic of titanium alkoxides [18] [14].

The hydrolysis reaction is not generally considered hazardous, but it results in the formation of titanium dioxide precipitates and the release of butanol [19]. The rate of hydrolysis can be controlled through careful management of water content and pH conditions, making the compound suitable for controlled sol-gel processes .

The tetramer's interaction with aqueous systems is particularly important in applications where controlled hydrolysis is desired for the formation of titanium dioxide nanoparticles or thin films. The compound's sensitivity to moisture requires careful handling and storage under dry conditions to prevent premature hydrolysis [3] [14].

Optical Properties

The optical properties of tetra-n-butyl orthotitanate tetramer are characterized by its refractive index of 1.53 at 20°C [3] [20]. This value is slightly higher than that of the monomeric form, which typically exhibits refractive indices ranging from 1.49 to 1.492 [12] [8]. The increased refractive index of the tetramer reflects its higher density and more complex molecular structure.

The compound's optical clarity in its liquid state, combined with its pale yellow coloration, makes it suitable for applications where optical transparency is important [1] . The refractive index value of 1.53 indicates moderate optical density, which is consistent with the compound's molecular structure and the presence of multiple titanium atoms [3] [20].

The optical properties remain stable under normal storage conditions, though prolonged exposure to light and air may result in slight changes due to oxidation or hydrolysis reactions [3]. The compound's optical characteristics make it particularly suitable for applications in optical coatings and photocatalytic systems where controlled optical properties are required .

Stability Under Various Environmental Conditions

Tetra-n-butyl orthotitanate tetramer exhibits specific stability characteristics under various environmental conditions. The compound demonstrates moisture sensitivity, requiring storage under dry conditions to prevent hydrolysis [3] [14]. At room temperature, the tetramer exhibits reasonable stability when properly stored, but prolonged exposure to humidity can lead to gradual decomposition [21].

The compound's stability is significantly affected by temperature variations. While stable under normal storage conditions, elevated temperatures can accelerate decomposition and polymerization reactions [22]. The flash point of 50°C indicates the temperature at which the compound becomes flammable, requiring careful temperature control during handling and processing [1] [3].

Environmental factors such as light exposure and oxygen presence can also influence the compound's stability. The tetramer should be stored in sealed containers under inert atmosphere when possible to minimize oxidation reactions [3]. The compound's stability characteristics make it suitable for industrial applications when proper handling and storage protocols are followed [22].

| Environmental Condition | Stability Characteristics |

|---|---|

| Moisture Exposure | Rapid hydrolysis, forms TiO₂ and butanol [14] [16] |

| Temperature (Room) | Stable under proper storage conditions [3] [21] |

| Temperature (Elevated) | Accelerated decomposition above flash point [1] |

| Light Exposure | Potential gradual degradation [3] |

| Oxygen Presence | Possible oxidation reactions [3] |

| Storage Requirements | Dry conditions, sealed containers, inert atmosphere preferred [3] [14] |